2-amino-6,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
2-Amino-6,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyrano[3,2-c]pyridine core. Key structural elements include:
- Amino and cyano groups at positions 2 and 3, respectively, contributing to hydrogen-bonding and electron-withdrawing effects.
- 6,7-Dimethyl substituents on the pyridine ring, enhancing steric bulk and hydrophobicity.
- 3,4,5-Trimethoxyphenyl group at position 4, a known pharmacophore in cytotoxic agents due to its electron-rich aromatic system .
- 5-Oxo and 5,6-dihydro moieties, stabilizing the fused pyran ring system.
This compound has been studied for its antiproliferative and antitubulin activities, with the 3,4,5-trimethoxyphenyl group hypothesized to enhance interactions with biological targets like microtubules .
Properties
IUPAC Name |
2-amino-6,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-10-6-13-17(20(24)23(10)2)16(12(9-21)19(22)28-13)11-7-14(25-3)18(27-5)15(8-11)26-4/h6-8,16H,22H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFLLIPNWANCEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-6,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule with potential pharmaceutical applications. Its unique structural features suggest significant biological activity, particularly in the fields of oncology and neuropharmacology.
Chemical Structure and Properties
This compound belongs to the class of pyrano[3,2-c]pyridines, characterized by a pyran ring fused to a pyridine. The presence of multiple functional groups, including an amino group and a carbonitrile group, enhances its reactivity and potential interactions with biological targets.
| Component | Description |
|---|---|
| Molecular Formula | C19H20N2O5 |
| Key Functional Groups | Amino (-NH2), Carbonitrile (-C≡N), Methoxy (-OCH3) |
| Structural Features | Dimethyl substitution on the pyridine ring; trimethoxyphenyl substituent |
Anticancer Properties
Preliminary studies indicate that this compound exhibits notable anticancer activity. The presence of the carbonitrile group is associated with enhanced cytotoxicity against various cancer cell lines. In vitro assays have demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
-
Cell Lines Tested:
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
-
Mechanism of Action:
- Induction of apoptosis via the intrinsic pathway.
- Inhibition of cell cycle progression at G1/S phase.
Neuroprotective Effects
Research has also highlighted the neuroprotective potential of this compound. It appears to exert protective effects against neurodegenerative conditions through antioxidant mechanisms and modulation of neurotransmitter levels.
- Key Findings:
- Reduction in oxidative stress markers in neuronal cell cultures.
- Enhancement of synaptic plasticity in animal models.
Antimicrobial Activity
The compound has shown broad-spectrum antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways.
-
Microbial Strains Tested:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
-
Minimum Inhibitory Concentration (MIC):
- Values ranging from 10 to 50 µg/mL depending on the strain.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
-
Study 1: Anticancer Efficacy
- Conducted on MCF-7 cells; results indicated a significant reduction in cell viability at concentrations above 20 µM.
- Mechanistic studies revealed upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2.
-
Study 2: Neuroprotection in Rodent Models
- Administration of the compound in a rodent model of Alzheimer’s disease showed improved cognitive function and reduced amyloid plaque formation.
- Biochemical analysis indicated decreased levels of pro-inflammatory cytokines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aromatic Substituents
The phenyl substituent at position 4 significantly influences biological activity. Key derivatives include:
Key Insight : The 3,4,5-trimethoxy configuration optimizes both electronic and steric interactions for biological efficacy.
Pyrano-Pyrazole vs. Pyrano-Pyridine Derivatives
Replacing the pyridine core with pyrazole alters activity:
- 6-Amino-4-[4-(4-chlorobenzyloxy)-3-methoxyphenyl]-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile (): Chlorobenzyloxy substituent introduces halogen bonding but may reduce metabolic stability.
Comparison: Pyrano-pyridines (e.g., Compound 16) generally show higher antiproliferative activity than pyrano-pyrazoles, likely due to better target complementarity .
Substituent Effects on the Pyran Ring
Variations at positions 6 and 7 modulate physicochemical properties:
- 2-Amino-6-(benzo[1,3]dioxol-5-ylmethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (): Benzodioxole group increases molecular weight and may enhance blood-brain barrier penetration.
Key Trend : Methyl groups at positions 6 and 7 (as in the target compound) balance hydrophobicity and metabolic stability.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via multicomponent reactions (MCRs) involving aldehydes, malononitrile, and β-ketoesters. For example, refluxing 3,4,5-trimethoxybenzaldehyde with malononitrile and dimethyl-substituted β-ketoesters in ethanol/water mixtures with a catalyst (e.g., triethylammonium hydrogen sulfate) yields the target compound. Optimization involves adjusting solvent polarity, temperature (70–90°C), and catalyst loading (5–10 mol%) to improve yields (typically 75–90%) .
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?
Methodological Answer: Key characterization methods include:
- 1H/13C NMR : Assignments focus on the pyranopyridine core (δ 4.5–6.5 ppm for H; δ 95–165 ppm for C) and substituents (e.g., 3,4,5-trimethoxyphenyl protons at δ 3.7–3.9 ppm) .
- X-ray crystallography : Used to confirm the fused pyrano[3,2-c]pyridine ring system and substituent geometry. SHELX software is commonly employed for refinement .
- HRMS : Validates molecular weight (e.g., calculated [M+Na+] at m/z 361.0913, observed 361.0909) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity, particularly antiproliferative effects?
Methodological Answer: Replacing the 3,4,5-trimethoxyphenyl group with nitro- or halogen-substituted aryl groups alters tubulin polymerization inhibition. For instance:
Q. What contradictions exist in crystallographic data for pyrano[3,2-c]pyridine derivatives, and how can they be resolved?
Methodological Answer: Discrepancies in bond angles and torsional conformations (e.g., pyran ring puckering) arise from:
- Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement .
- Disorder in substituents : Apply PART instructions to model alternative positions .
For example, a study on a related pyrano[4,3-b]pyran derivative showed C—O—C angles varying by 2.5° between datasets, resolved using high-resolution (<1.0 Å) data .
Q. How can synthetic byproducts or diastereomers be identified and separated during scale-up?
Methodological Answer:
- HPLC-MS : Use a C18 column (MeCN/H2O gradient) to resolve diastereomers (retention time differences ≥2 min) .
- Crystallographic screening : Ethanol/water mixtures selectively crystallize the desired enantiomer (>95% ee) .
- Vibrational circular dichroism (VCD) : Confirms absolute configuration when X-ray data are unavailable .
Data-Driven Analysis
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?
Methodological Answer:
Q. How do solvent and pH affect the compound’s stability in biological assays?
Methodological Answer:
Critical Challenges
Q. Why do some studies report conflicting bioactivity data for structurally analogous compounds?
Methodological Answer: Variations arise from:
Q. What strategies improve the compound’s solubility for in vivo studies without compromising activity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
